Chemotype vs. Clinical PRMT5 Inhibitors
PRMT5-IN-37 is built on a 4‑amino‑7‑fluoro‑N‑methyl‑N‑[(3S)‑6‑(trifluoromethyl)‑2,3‑dihydro‑1‑benzofuran‑3‑yl]imidazo[1,5‑a]quinoxaline‑8‑carboxamide scaffold [1]. This fused tricyclic amido‑bicyclic architecture differs fundamentally from the tetrahydroisoquinoline (THIQ) core of GSK3326595/EPZ015666, the diaminoquinazoline scaffold of JNJ‑64619178, the pyrazolo‑pyrimidine core of LLY‑283, and the phthalazine‑based scaffold of MRTX1719 [2][3]. The scaffold determines SAM‑site vs. substrate‑site engagement and influences MTAP‑status‑dependent selectivity, meaning these chemotypes are not pharmacologically interchangeable [2].
| Evidence Dimension | Core chemical scaffold (determinant of binding site and mechanism) |
|---|---|
| Target Compound Data | Imidazo[1,5‑a]quinoxaline‑8‑carboxamide (fused tricyclic‑amido‑bicyclic); MW 445.4 Da; C₂₁H₁₅F₄N₅O₂ [1] |
| Comparator Or Baseline | GSK3326595: tetrahydroisoquinoline (THIQ); JNJ‑64619178: diaminoquinazoline; LLY‑283: pyrazolo‑pyrimidine; MRTX1719: phthalazine‑based [2][3] |
| Quantified Difference | Scaffold divergence precludes direct pharmacophore equivalence; binding‑site engagement (SAM‑competitive vs. substrate‑competitive vs. MTA‑cooperative) is scaffold‑dependent [2] |
| Conditions | Structural comparison based on published X‑ray co‑crystal structures and patent disclosures; PRMT5-IN-37 structure confirmed by PubChem (CID 171714320) [1] |
Why This Matters
Procurement of a structurally distinct chemotype enables exploration of chemical space orthogonal to extensively patented clinical candidates, which is valuable for scaffold‑hopping campaigns and IP‑freedom‑to‑operate assessments.
- [1] PubChem. Compound Summary for CID 171714320, Prmt5-IN-37. https://pubchem.ncbi.nlm.nih.gov/compound/3034033-98-9 (accessed 2026-04-26). View Source
- [2] Smith, C.R.; et al. Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex. J. Med. Chem. 2022, 65, 1749–1766. DOI: 10.1021/acs.jmedchem.1c01900. View Source
- [3] Centre for Medicines Discovery (CMD), University of Oxford. Small molecule PRMT5 inhibitor mechanisms. https://www.cmd.ox.ac.uk (accessed 2026-04-26). View Source
